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For Researchers, Scientists, and Drug Development Professionals

Germanium (Ge), a lustrous, hard, grayish-white metalloid, holds a significant position in the

landscape of semiconductor research and development.[1][2][3][4][5] Situated in Group 14 of

the periodic table, between silicon and tin, it exhibits a unique combination of metallic and non-

metallic characteristics.[2][4] This guide provides an in-depth exploration of the core physical

and chemical properties of germanium, offering valuable data and experimental

methodologies for professionals in scientific research and development.

Atomic and Physical Properties
Germanium's fundamental atomic characteristics and physical constants are pivotal for its

application in various technologies. It is a dense, brittle element that, like water, expands upon

solidification.[4][6]
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Property Value References

Atomic Number 32 [2][3][4]

Atomic Weight 72.630 u [7]

Electron Configuration [Ar] 3d¹⁰ 4s² 4p² [3][8][9][10]

Density (at 20°C) 5.323 g/cm³ [3][4][5]

Melting Point 938.25 °C (1211.40 K) [3][4][6]

Boiling Point 2833 °C (3106 K) [3][4][6]

Mohs Hardness 6.0

Natural Isotopes ⁷⁰Ge, ⁷²Ge, ⁷³Ge, ⁷⁴Ge, ⁷⁶Ge [2][4]

Crystal Structure
At standard temperature and pressure, germanium crystallizes in a diamond cubic structure,

the same as silicon and diamond.[9][11][12] This structure is a key determinant of its electronic

properties, forming the basis of its semiconducting nature. Each germanium atom is covalently

bonded to four neighbors in a tetrahedral arrangement.[11][13]

Property Value References

Crystal System Cubic [10][13]

Crystal Structure Diamond Cubic [4][11][12]

Space Group Fd-3m [13][14]

Lattice Constant (a) 5.658 Å [13]

Ge-Ge Bond Length 2.46 Å [13]

Thermal Properties
The thermal characteristics of germanium are critical for its use in electronic devices, where

heat dissipation is a primary concern. Compared to silicon, germanium has a lower melting

point and thermal conductivity, which can limit its application in high-power devices.[15]
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Property Value References

Thermal Conductivity (at 300

K)
60 W/(m·K) [15]

Specific Heat Capacity (at 300

K)
0.32 J/(g·K) [7][15]

Coefficient of Thermal

Expansion (at 20°C)
5.8 x 10⁻⁶ /K [15][16]

Debye Temperature 374 K [15]

Electronic and Optical Properties
Germanium is an intrinsic semiconductor with an indirect band gap.[6][11] Its charge carrier

mobility is notably high, which made it the material of choice for early transistors.[1] Optically,

germanium is transparent in the infrared region of the electromagnetic spectrum, making it

invaluable for IR optics.[1][17][18][19]

Property Value References

Band Gap (at 300 K) 0.67 eV [6][9]

Intrinsic Carrier Concentration

(at 300 K)
2.4 x 10¹³ cm⁻³

Electron Mobility (at 300 K) ≤3900 cm²/(V·s) [20]

Hole Mobility (at 300 K) ≤1900 cm²/(V·s) [20]

Refractive Index (at 10.6 µm) ~4.0 [17][19]

Transmission Range 1.8 - 23 µm [19]

Chemical Properties
Germanium is relatively stable in air at room temperature but oxidizes at elevated

temperatures.[6][8][21] It is resistant to dilute acids and alkalis but reacts with hot concentrated

oxidizing acids and molten alkalis.[6][7][21]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9896946/
https://www.scribd.com/document/934895849/CalculationofBandGapofMaterialsusingUV-VisSpectroscopy
https://pmc.ncbi.nlm.nih.gov/articles/PMC9896946/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9896946/
https://spegroup.ru/upload/wikifiles/opisanie_jeksperimenta_P2530402.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9896946/
https://www.benchchem.com/product/b3419036?utm_src=pdf-body
https://niser.ac.in/sps/assets/files/msc-phd/Measurement_of_resistivity_and_determination_of_band_gap_using_Four-Probe_method.pdf
https://four-point-probes.com/four-point-probe-manual/
https://www.powerwaywafer.com/germanium-resistivity.html
https://www.benchchem.com/product/b3419036?utm_src=pdf-body
https://www.powerwaywafer.com/germanium-resistivity.html
https://next-gen.materialsproject.org/materials/mp-32
https://mmrc.caltech.edu/Cary%20UV-Vis%20Int.Sphere/Literature/Spectroscopy%20Jaramillo.pdf
https://www.scribd.com/doc/91750529/Four-Probe-Method
https://niser.ac.in/sps/assets/files/msc-phd/Measurement_of_resistivity_and_determination_of_band_gap_using_Four-Probe_method.pdf
https://www.youtube.com/watch?v=I3x1qkXiur0
https://www.researchgate.net/figure/ray-diffraction-analysis-of-Ge-on-Si-a-X-ray-rocking-curve-from-the-240nm-thick-Ge_fig2_267932422
https://www.researchgate.net/figure/ray-diffraction-analysis-of-Ge-on-Si-a-X-ray-rocking-curve-from-the-240nm-thick-Ge_fig2_267932422
https://next-gen.materialsproject.org/materials/mp-32
https://www.scribd.com/doc/91750529/Four-Probe-Method
https://www.scribd.com/doc/91750529/Four-Probe-Method
https://www.benchchem.com/product/b3419036?utm_src=pdf-body
https://niser.ac.in/sps/assets/files/msc-phd/Measurement_of_resistivity_and_determination_of_band_gap_using_Four-Probe_method.pdf
https://www.youtube.com/watch?v=KIfaVTfHMZc
https://vlab.amrita.edu/?sub=1&brch=282&sim=1512&cnt=1
https://niser.ac.in/sps/assets/files/msc-phd/Measurement_of_resistivity_and_determination_of_band_gap_using_Four-Probe_method.pdf
https://www.scribd.com/document/934895849/CalculationofBandGapofMaterialsusingUV-VisSpectroscopy
https://vlab.amrita.edu/?sub=1&brch=282&sim=1512&cnt=1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3419036?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Description References

Reactivity with Air

Stable at room temperature;

oxidizes at >250°C to form

GeO₂.

[4][8][21]

Reactivity with Acids

Insoluble in dilute acids;

dissolves slowly in hot

concentrated H₂SO₄ and

HNO₃.

[6][7][21]

Reactivity with Alkalis

Insoluble in dilute alkalis;

reacts violently with molten

alkalis to form germanates.

[6][7][21]

Common Oxidation States
+2, +4 (with +4 being more

stable)
[3][7]

Common Compounds

Germanium dioxide (GeO₂),

Germanium tetrachloride

(GeCl₄), Germane (GeH₄)

[6][7]

Experimental Protocols
A. Crystal Structure Determination by X-ray Diffraction
(XRD)
Objective: To determine the crystal structure and lattice parameters of a germanium sample.

Methodology:

Sample Preparation:

Obtain a single crystal or powdered germanium sample.

For powdered samples, ensure a fine, uniform particle size by grinding in a mortar and

pestle.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.pveducation.org/pvcdrom/characterisation/four-point-probe-resistivity-measurements
https://www.youtube.com/watch?v=KIfaVTfHMZc
https://vlab.amrita.edu/?sub=1&brch=282&sim=1512&cnt=1
https://niser.ac.in/sps/assets/files/msc-phd/Measurement_of_resistivity_and_determination_of_band_gap_using_Four-Probe_method.pdf
https://www.scribd.com/document/934895849/CalculationofBandGapofMaterialsusingUV-VisSpectroscopy
https://vlab.amrita.edu/?sub=1&brch=282&sim=1512&cnt=1
https://niser.ac.in/sps/assets/files/msc-phd/Measurement_of_resistivity_and_determination_of_band_gap_using_Four-Probe_method.pdf
https://www.scribd.com/document/934895849/CalculationofBandGapofMaterialsusingUV-VisSpectroscopy
https://vlab.amrita.edu/?sub=1&brch=282&sim=1512&cnt=1
https://www.researchgate.net/figure/ray-diffraction-analysis-of-the-Ge-crystal-structure-a-symmetrical-o-2th-scan-b-phi_fig2_374274582
https://www.scribd.com/document/934895849/CalculationofBandGapofMaterialsusingUV-VisSpectroscopy
https://niser.ac.in/sps/assets/files/msc-phd/Measurement_of_resistivity_and_determination_of_band_gap_using_Four-Probe_method.pdf
https://www.scribd.com/document/934895849/CalculationofBandGapofMaterialsusingUV-VisSpectroscopy
https://www.benchchem.com/product/b3419036?utm_src=pdf-body
https://www.benchchem.com/product/b3419036?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3419036?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mount the powder on a zero-background sample holder. For single crystals, mount on a

goniometer head.

Instrument Setup (Powder Diffractometer):

Use a diffractometer with a Cu Kα radiation source (λ = 1.5406 Å).

Set the 2θ scan range from 20° to 80°.

Select a step size of 0.02° and a scan speed of 1-2°/minute.

Data Acquisition:

Perform a θ-2θ scan to obtain the diffraction pattern.[5]

The resulting diffractogram will show peaks at specific 2θ angles corresponding to

constructive interference from different crystal planes.

Data Analysis:

Identify the 2θ positions of the diffraction peaks.

Use Bragg's Law (nλ = 2d sinθ) to calculate the d-spacing for each peak.

Compare the observed d-spacings with the standard diffraction pattern for germanium
(JCPDS card no. 04-0545) to confirm the diamond cubic structure.

Index the peaks to their corresponding (hkl) Miller indices.

Calculate the lattice parameter 'a' using the formula for a cubic crystal system: a = d * √(h²

+ k² + l²).

For single crystals, rocking curves (ω-scans) and phi-scans (φ-scans) can be performed to

assess crystal quality and epitaxial relationships.[3][19]

B. Electrical Resistivity Measurement using the Four-
Point Probe Method
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Objective: To measure the bulk electrical resistivity of a germanium wafer.

Methodology:

Sample Preparation:

Use a germanium wafer with a polished, clean surface.

Ensure the sample thickness is uniform and significantly smaller than the probe spacing

for thin film calculations, or much larger for bulk calculations.[15]

The measurement should be conducted in a dark environment to avoid photogeneration of

carriers.[4]

Instrument Setup:

Use a four-point probe setup with four equally spaced, collinear tungsten probes.

Connect the outer two probes to a constant current source and the inner two probes to a

high-impedance voltmeter.[15]

Data Acquisition:

Gently lower the probe head onto the center of the germanium wafer.

Pass a known constant current (I) through the outer two probes. The current should be

small enough to avoid heating the sample.

Measure the voltage (V) across the inner two probes.

To minimize errors, reverse the direction of the current and measure the corresponding

voltage. The average of the absolute voltage values should be used.

Data Analysis:

Calculate the resistivity (ρ) using the appropriate formula based on the sample geometry

(thickness 'w' and probe spacing 's').

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/product/b3419036?utm_src=pdf-body
https://www.benchchem.com/product/b3419036?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9896946/
https://www.pveducation.org/pvcdrom/characterisation/four-point-probe-resistivity-measurements
https://pmc.ncbi.nlm.nih.gov/articles/PMC9896946/
https://www.benchchem.com/product/b3419036?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3419036?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


For a thin wafer (w << s), the sheet resistance (Rs) is calculated as: Rs = (π / ln(2)) * (V /

I) ≈ 4.532 * (V / I).[4]

The bulk resistivity is then ρ = Rs * w.

For a thick sample (w >> s), the resistivity is calculated as: ρ = 2πs * (V / I).

Correction factors may be needed depending on the sample size and shape relative to the

probe spacing.

C. Optical Band Gap Determination using UV-Visible
Spectroscopy
Objective: To determine the optical band gap of a germanium sample from its absorption

spectrum.

Methodology:

Sample Preparation:

Prepare a thin film of germanium on a transparent substrate (e.g., quartz). The film

should be thin enough to allow for measurable light transmission.

Alternatively, a suspension of germanium nanoparticles in a transparent solvent can be

used.

Instrument Setup:

Use a dual-beam UV-Vis spectrophotometer.

Set the wavelength range to scan from the near-infrared to the ultraviolet region (e.g., 200-

2000 nm).

Use a blank reference (substrate without the film or the pure solvent) for baseline

correction.

Data Acquisition:
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Place the reference and the sample in their respective holders.

Acquire the absorbance (A) or transmittance (T) spectrum of the sample.

Data Analysis (Tauc Plot Method):

Convert the measured absorbance (A) to the absorption coefficient (α) using the formula:

α = 2.303 * A / d, where 'd' is the film thickness.

Convert the wavelength (λ) of the incident light to photon energy (E) in eV using the

formula: E (eV) = 1240 / λ (nm).

For an indirect band gap semiconductor like germanium, the relationship between the

absorption coefficient and photon energy is given by the Tauc equation: (αhν)¹/² = B(hν -

Eg), where hν is the photon energy, Eg is the band gap energy, and B is a constant.

Plot (αhν)¹/² versus hν. This is the Tauc plot.[8][11][18]

Identify the linear portion of the plot at the absorption edge and extrapolate this line to the

energy axis (where (αhν)¹/² = 0).

The x-intercept of this extrapolation gives the value of the optical band gap (Eg).[8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. powerwaywafer.com [powerwaywafer.com]

2. tek.com [tek.com]

3. researchgate.net [researchgate.net]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b3419036?utm_src=pdf-body-img
https://www.benchchem.com/product/b3419036?utm_src=pdf-custom-synthesis
https://www.powerwaywafer.com/germanium-resistivity.html
https://www.tek.com/en/documents/application-note/four-probe-resistivity-and-hall-voltage-measurements-model-4200-scs
https://www.researchgate.net/figure/ray-diffraction-analysis-of-the-Ge-crystal-structure-a-symmetrical-o-2th-scan-b-phi_fig2_374274582
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3419036?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4. pveducation.org [pveducation.org]

5. chem.libretexts.org [chem.libretexts.org]

6. niser.ac.in [niser.ac.in]

7. scribd.com [scribd.com]

8. youtube.com [youtube.com]

9. youtube.com [youtube.com]

10. researchgate.net [researchgate.net]

11. Four-Point Probe Manual [four-point-probes.com]

12. esrf.fr [esrf.fr]

13. scribd.com [scribd.com]

14. researchgate.net [researchgate.net]

15. Single-crystal-like germanium thin films on large-area, compliant, light-weight, flexible,
single-crystal-like substrates - PMC [pmc.ncbi.nlm.nih.gov]

16. spegroup.ru [spegroup.ru]

17. next-gen.materialsproject.org [next-gen.materialsproject.org]

18. mmrc.caltech.edu [mmrc.caltech.edu]

19. scribd.com [scribd.com]

20. researchgate.net [researchgate.net]

21. Resistivity by Four Probe Method (Theory) : Solid State Physics Virtual Lab : Physical
Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

To cite this document: BenchChem. [A Comprehensive Technical Guide to the Fundamental
Physical and Chemical Properties of Germanium]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b3419036#fundamental-physical-and-
chemical-properties-of-germanium]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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